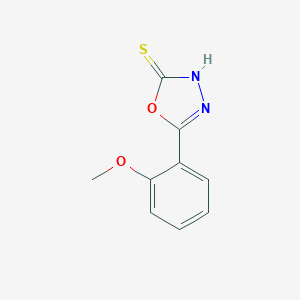

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGHKLUHJSFLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353722 | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69844-25-3 | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a robust framework for the preparation and purification of this target molecule.

Introduction and Significance

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-position and a 2-methoxyphenyl substituent at the 5-position of the oxadiazole ring can modulate the compound's physicochemical properties and biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the thiol group provides a handle for further chemical modification or can participate in interactions with biological targets. A thorough understanding of the is therefore crucial for researchers aiming to explore its therapeutic potential.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium. This approach is efficient and generally provides good yields.

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule reveals that it can be disconnected at the C-S and C-N bonds of the oxadiazole ring, leading back to 2-methoxybenzoyl hydrazide and carbon disulfide as the key starting materials. 2-methoxybenzoyl hydrazide can, in turn, be prepared from 2-methoxybenzoic acid or its corresponding ester.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-methoxybenzoyl hydrazide on the electrophilic carbon atom of carbon disulfide. This step is facilitated by the basic medium, which deprotonates the hydrazide to enhance its nucleophilicity.

-

Formation of Dithiocarbazate Intermediate: This initial attack results in the formation of a potassium dithiocarbazate intermediate.

-

Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate then undergoes an intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the formation of a five-membered heterocyclic ring. This is followed by the elimination of a molecule of water to yield the aromatic 1,3,4-oxadiazole ring.

-

Tautomerization: The resulting product can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, the thione form is generally more stable.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the .

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Methoxybenzoyl hydrazide | Reagent Grade, 98% | Sigma-Aldrich |

| Carbon disulfide (CS₂) | ACS Reagent, ≥99.9% | Sigma-Aldrich |

| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous, 99.5% | VWR Chemicals |

| Hydrochloric acid (HCl) | 37%, ACS Reagent | J.T. Baker |

| Distilled water | ||

| Celite® |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoyl hydrazide (10 mmol) and potassium hydroxide (15 mmol) in anhydrous ethanol (100 mL).

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (15 mmol) dropwise over a period of 15 minutes. The addition should be carried out in a well-ventilated fume hood due to the toxicity and flammability of carbon disulfide.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 1:1).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation of the Product: Dissolve the resulting solid residue in distilled water (100 mL). The solution should be cooled in an ice bath.

-

Acidification: Acidify the cold aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 2-3. A precipitate should form.

-

Isolation of the Crude Product: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final compound using appropriate analytical techniques, such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis.

Troubleshooting and Considerations

-

Low Yield: If the yield is low, ensure that the reagents are pure and dry, especially the ethanol. The reaction time may also need to be optimized.

-

Incomplete Reaction: Monitor the reaction progress using TLC. If the starting material is still present after the recommended reflux time, the reaction may need to be run for a longer period.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography using silica gel may be an alternative.

-

Safety: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The can be reliably achieved through the cyclization of 2-methoxybenzoyl hydrazide with carbon disulfide in a basic medium. This guide provides a detailed and scientifically grounded protocol, along with insights into the reaction mechanism and potential challenges. By following this methodology, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.

References

physicochemical properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities.[1][2] This document details the synthesis, structural elucidation, and core physicochemical characteristics of the title compound, including its spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and the determination of its key properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention due to its metabolic stability and its role as a versatile pharmacophore.[3][4] The incorporation of a thiol group at the 2-position introduces a reactive and ionizable center, enhancing the molecule's ability to engage in various biological interactions and coordination chemistry.[5] The thiol group also introduces the possibility of thiol-thione tautomerism, an equilibrium that can be influenced by the solvent and pH, potentially affecting the compound's biological activity and physicochemical behavior.[6][7][8]

The subject of this guide, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, combines this potent heterocyclic core with a 2-methoxyphenyl substituent. The methoxy group's position introduces specific electronic and steric effects that can modulate the molecule's properties, such as its lipophilicity, crystal packing, and interaction with biological targets, distinguishing it from its other positional isomers.

Synthesis and Structural Elucidation

The most common and efficient route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[7][8] This one-pot reaction is widely adopted for its reliability and good yields.

The synthesis pathway for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol begins with 2-methoxybenzoic acid, which is first converted to its corresponding hydrazide. This intermediate, 2-methoxybenzoylhydrazide, is then reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. The reaction mixture is refluxed to facilitate the intramolecular cyclization and dehydration, followed by acidification to precipitate the final thiol product.[5]

Structural confirmation is achieved through a combination of spectroscopic techniques. The successful formation of the oxadiazole ring and the presence of all key functional groups are verified by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for predicting a compound's behavior in biological systems and for designing formulation strategies.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Method |

| Molecular Formula | C₉H₈N₂O₂S | Derived from structure. |

| Molecular Weight | 208.24 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid. | Typical for this class of compounds.[9] |

| Melting Point | Not experimentally reported. The related 4-methoxy isomer melts at 203-208 °C.[9] | Requires experimental determination via the capillary method.[10][11] |

| Solubility | Insoluble in water; soluble in dilute alkali (e.g., NaOH, NaHCO₃) and polar organic solvents (e.g., DMSO, DMF).[12] | The acidic thiol group allows for salt formation in basic solutions. The aromatic rings favor solubility in organic solvents. |

| Acidity (pKa) | Not experimentally reported. Expected to be weakly acidic due to the thiol group. | The pKa of thiols is typically lower (more acidic) than corresponding alcohols.[13] Determination via potentiometric titration is the standard method.[14] |

| Lipophilicity (LogP) | Not experimentally reported. The calculated XLogP3 for the 2-ethoxy analog is 2.4. | A positive LogP value indicates a preference for lipid environments over aqueous ones. |

Spectroscopic Profile

The spectroscopic data provides a definitive fingerprint for the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum offers direct evidence of the key functional groups.

-

S-H Stretch: A weak to medium absorption band is expected around 2500-2600 cm⁻¹ , which is characteristic of the thiol group.[5][15] Its presence is a key indicator of the thiol tautomer.

-

C=N Stretch: A sharp band around 1600-1650 cm⁻¹ corresponds to the C=N stretching vibration within the oxadiazole ring.[1][3]

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are attributed to the phenyl ring.

-

C-O-C Stretch (Ring & Ether): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O-C stretching of the oxadiazole ring and the aryl ether linkage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (4H): The four protons on the 2-methoxyphenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0-8.0 ppm .

-

Methoxy Protons (3H): A sharp singlet will be observed around δ 3.8-4.0 ppm .

-

Thiol Proton (1H): A broad singlet, whose chemical shift is highly variable and dependent on concentration and solvent, can appear anywhere from δ 12.0-15.0 ppm , especially in DMSO-d₆.[5] This peak may exchange with D₂O.

-

-

¹³C NMR:

-

Oxadiazole Carbons (2C): Two distinct signals are expected in the downfield region, typically δ 160-180 ppm , corresponding to the C=N and C=S (or C-SH) carbons of the heterocyclic ring.[5][16]

-

Aromatic Carbons (6C): Six signals will be present in the δ 110-160 ppm range. The carbon attached to the oxygen of the methoxy group will be the most downfield among the phenyl carbons.

-

Methoxy Carbon (1C): A signal around δ 55-60 ppm .[17]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 208 , corresponding to the molecular weight of the compound.[18]

-

Isotope Peak (M+2): A small peak at m/z = 210 (the M+2 peak) will be present due to the natural abundance of the ³⁴S isotope.

-

Key Fragments: Common fragmentation pathways for this class of compounds include the loss of carbon monosulfide (CS) or cleavage of the phenyl ring.[5]

UV-Visible Spectroscopy

The UV-Vis spectrum provides insight into the electronic transitions within the conjugated system.

-

The conjugated system, comprising the phenyl ring and the 1,3,4-oxadiazole core, is expected to show strong absorption bands in the UV region (200-400 nm) corresponding to π → π* and n → π* electronic transitions.[1][3] The exact λₘₐₓ is solvent-dependent. Studies on similar compounds show a primary absorption maximum around 260-300 nm.[19]

Experimental Methodologies

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Synthesis Protocol: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Causality: This protocol leverages the established reaction between an acid hydrazide and carbon disulfide, which provides a high-yield, direct route to the desired heterocyclic core.[8] The use of potassium hydroxide creates the basic environment necessary to deprotonate the hydrazide, facilitating its nucleophilic attack on the carbon disulfide.

-

Prepare the Acid Hydrazide: Reflux 2-methoxybenzoic acid (1 equivalent) with an excess of hydrazine hydrate in ethanol for 8-12 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the mixture and collect the precipitated 2-methoxybenzoylhydrazide by filtration.

-

Dissolve Reagents: In a round-bottom flask, dissolve 2-methoxybenzoylhydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Add Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-15 hours. The reaction progress can be monitored by TLC.

-

Isolate the Product: After cooling to room temperature, reduce the solvent volume under vacuum. Dissolve the residue in water and filter to remove any insoluble impurities.

-

Precipitate: Cool the aqueous filtrate in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

-

Collect and Purify: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.[5]

Melting Point Determination Protocol

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.[20] The capillary method is the pharmacopeial standard.[10]

-

Sample Preparation: Ensure the recrystallized sample is completely dry and finely powdered. Load a small amount into a capillary tube, sealing one end.

-

Initial Fast Ramp: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature.[20]

-

Precise Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[10]

-

Slow Ramp: Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).

-

Record Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.[11]

-

Replicate: Repeat the measurement at least twice to ensure consistency.

Solubility Assessment Protocol

Causality: This systematic approach classifies the compound based on its solubility in a series of solvents, which provides strong indications of its functional groups (acidic, basic, or neutral) and overall polarity.[12]

-

Preparation: Add approximately 20-30 mg of the compound to a series of labeled test tubes.

-

Testing Sequence: To separate tubes, add 1 mL of the following solvents, one at a time:

-

Water

-

5% HCl (aq)

-

5% NaOH (aq)

-

5% NaHCO₃ (aq)

-

Ethanol

-

Hexane

-

-

Observation: Vigorously shake or stir each tube for 60 seconds.[21] Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

Interpretation:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (the thiol).[12]

-

Insolubility in water suggests the dominance of the non-polar aromatic structure over the polar groups.

-

Solubility in ethanol but not hexane points to a polar organic nature.

-

pKa Determination Protocol (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the pKa, which is the pH at which the acidic (thiol) and conjugate base (thiolate) forms are present in equal concentrations.[14]

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., ethanol/water mixture) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point of the titration curve.[14]

Potential Applications and Further Research

Derivatives of 1,3,4-oxadiazole-2-thiol are widely reported to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][5] The specific 2-methoxyphenyl substitution pattern may confer unique pharmacological properties due to its steric and electronic influence on target binding.

Further research should focus on:

-

Quantitative Physicochemical Analysis: Experimental determination of pKa and LogP values to build accurate structure-activity relationship (SAR) models.

-

Biological Screening: In-vitro screening against a panel of bacterial, fungal, and cancer cell lines to identify potential therapeutic applications.

-

Thiol-Thione Tautomerism: A detailed study using variable-temperature NMR and different solvents to quantify the tautomeric equilibrium and its impact on reactivity and biological activity.[7]

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure to definitively determine the solid-state conformation and intermolecular interactions.

Conclusion

5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound with significant potential, built upon a well-established pharmacophore. This guide has detailed its synthesis and provided a comprehensive profile of its key physicochemical and spectroscopic properties. The outlined experimental protocols offer a validated framework for researchers to reliably characterize this molecule and explore its potential in drug discovery and materials science. The combination of its aromatic, heterocyclic, and acidic thiol functionalities makes it a compelling candidate for further investigation.

References

- Melting Point Determin

- Melting point determin

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). Sigma-Aldrich.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University.

- Melting point determin

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

-

5-Furan-2yl[5][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25).

- Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calcul

- Solubility of Organic Compounds. (2023, August 31). Queen's University.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (n.d.). Chemistry & Chemical Technology.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.).

- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016, May 7).

- Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. (n.d.). American Chemical Society.

- 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum. (n.d.). ChemicalBook.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- A silver electrode in the potentiometric titr

- Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. (2018, June 3).

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.).

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2025, August 6).

- 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem.

- Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. (2025, August 6).

- Various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019, December 18).

- 1H NMR spectrum of compound 4. (n.d.).

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). Chem-Impex.

- Compound 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). Chemdiv.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). LabSolu.

Sources

- 1. ijari.org [ijari.org]

- 2. researchgate.net [researchgate.net]

- 3. journalspub.com [journalspub.com]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. 5-(4-甲氧苯基)-1,3,4-噁二唑-2-硫醇 | Sigma-Aldrich [sigmaaldrich.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. chem.ws [chem.ws]

A Technical Guide to the Structural Elucidation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The inclusion of a thiol group at the 2-position and a substituted phenyl ring at the 5-position, as in 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the analytical methodologies required to unequivocally determine the structure of this compound, grounded in established spectroscopic principles and supported by data from closely related analogues.

Synthesis and Plausible Mechanism: A Well-Trodden Path

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and well-documented process in synthetic organic chemistry.[4][5] The most common and efficient route involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium, followed by acidification.

Experimental Protocol: Synthesis

-

Preparation of 2-Methoxybenzohydrazide: To a solution of methyl 2-methoxybenzoate in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated 2-methoxybenzohydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Cyclization to 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Dissolve 2-methoxybenzohydrazide in ethanol containing potassium hydroxide. To this solution, add carbon disulfide dropwise at 0-5 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 8-10 hours, until the evolution of hydrogen sulfide gas ceases. Cool the mixture, pour it into ice-cold water, and acidify with dilute hydrochloric acid to a pH of 2-3. The resulting precipitate is the target compound.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford pure 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Visualizing the Synthesis

Caption: Synthetic pathway for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Spectroscopic Elucidation: Decoding the Molecular Signature

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the thiol, the aromatic ring, and the oxadiazole core.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Rationale |

| Thiol (S-H) | Stretching | ~2550-2600 | This is a characteristic, though sometimes weak, absorption for the S-H bond.[2] |

| Aromatic C-H | Stretching | ~3000-3100 | Confirms the presence of the phenyl ring. |

| C=N (oxadiazole) | Stretching | ~1510-1540 | Indicative of the carbon-nitrogen double bond within the heterocyclic ring.[4] |

| Aromatic C=C | Stretching | ~1450-1600 | Multiple bands are expected, corresponding to the vibrations of the phenyl ring. |

| C-O-C (oxadiazole) | Asymmetric Stretching | ~1020-1100 | A key indicator of the oxadiazole ring structure.[4] |

| Ar-O-CH₃ | Asymmetric Stretching | ~1240-1260 | Characteristic strong absorption for the aryl ether linkage. |

Note: The thiol group can exist in tautomeric equilibrium with a thione form (C=S). The presence of a strong C=S stretching band around 1180-1280 cm⁻¹ would suggest a significant contribution from the thione tautomer in the solid state.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the labile thiol proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| SH | ~12.0 - 15.0 | Singlet (broad) | The thiol proton is acidic and its signal is often broad due to exchange. Its downfield shift is characteristic for this class of compounds.[4] |

| Aromatic (4H) | ~7.0 - 7.9 | Multiplet | The four protons on the 2-methoxyphenyl ring will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling. |

| OCH₃ | ~3.9 | Singlet | The three protons of the methoxy group are equivalent and will appear as a sharp singlet.[7] |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=S (Thione) | ~175-182 | This highly deshielded carbon is characteristic of the C=S in the thione tautomer of the oxadiazole ring.[4] |

| C-O (Oxadiazole) | ~158-165 | The other carbon atom in the oxadiazole ring, bonded to the phenyl group and oxygen.[8] |

| C-OCH₃ (Aromatic) | ~155-160 | The aromatic carbon directly attached to the electron-donating methoxy group is shifted downfield. |

| Aromatic (5C) | ~110-135 | The remaining five carbons of the phenyl ring will resonate in this typical aromatic region. |

| OCH₃ | ~55-60 | The carbon of the methoxy group appears in the expected upfield region for an sp³ carbon attached to an oxygen atom.[4] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and provides valuable structural information through its fragmentation pattern. For 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Molecular Formula: C₉H₈N₂O₂S), the expected molecular weight is approximately 208.24 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation is likely to proceed through characteristic pathways.

Caption: Plausible mass fragmentation pathway for the target molecule.

Chromatographic Analysis: Purity Assessment

Standard chromatographic techniques are essential for verifying the purity of the synthesized compound.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and to get a preliminary indication of purity. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, will allow for the separation of the product from starting materials and byproducts.[4]

-

High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reverse-phase HPLC is the method of choice. The compound can be analyzed using a C18 column with a gradient elution of acetonitrile and water.[9]

Conclusion

The structural elucidation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a systematic process that integrates a well-established synthetic route with a suite of powerful spectroscopic techniques. By combining the insights from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently confirm the identity and purity of this promising heterocyclic compound. The predictive data presented in this guide, based on robust analogies to closely related structures, provides a solid framework for the characterization of this and similar 1,3,4-oxadiazole derivatives, thereby facilitating their further investigation in drug discovery and development programs.

References

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijari.org [ijari.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69844-25-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69844-25-3), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an antimicrobial agent. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Initially, it is crucial to address a common point of confusion regarding CAS 69844-25-3. While some sources have erroneously associated this CAS number with quinazoline-based structures, authoritative chemical databases definitively identify it as 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol .

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are known for their diverse pharmacological activities. The presence of a thiol group at the 2-position and a methoxyphenyl group at the 5-position are key structural features that contribute to its chemical reactivity and biological profile.

Table 1: Physicochemical Properties of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

| Property | Value | Source |

| CAS Number | 69844-25-3 | |

| Molecular Formula | C₉H₈N₂O₂S | |

| Molecular Weight | 208.24 g/mol | [1] |

| IUPAC Name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Synonyms | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Melting Point | Not precisely reported for the ortho isomer. The related para isomer has a melting point of 203-208 °C. | |

| Solubility | Data not available. Generally, such compounds exhibit limited solubility in water and are more soluble in organic solvents like DMSO and DMF. | |

| Physical Appearance | Expected to be a solid at room temperature. |

Note on Tautomerism: It is important to recognize that 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can exist in tautomeric equilibrium with its thione form, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. This equilibrium can be influenced by the solvent and physical state.[2]

Caption: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The general synthetic route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[2][3][4]

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is outlined below, based on established procedures for analogous compounds.

Step 1: Esterification of 2-Methoxybenzoic Acid

-

Dissolve 2-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the methyl 2-methoxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Formation of 2-Methoxybenzohydrazide

-

Dissolve the methyl 2-methoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours. The product, 2-methoxybenzohydrazide, will often precipitate out of the solution upon cooling.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Cyclization to 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

-

Dissolve 2-methoxybenzohydrazide in ethanolic potassium hydroxide solution.

-

Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours, followed by refluxing until the evolution of hydrogen sulfide gas ceases.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Caption: General synthetic workflow for 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Analytical Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the S-H stretch (around 2500-2600 cm⁻¹), C=N stretching (around 1500-1600 cm⁻¹), and C-O-C stretching of the ether and the oxadiazole ring.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group protons, and a broad singlet for the thiol proton, which is exchangeable with D₂O.[3]

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the aromatic ring, the methoxy group, and the two carbons of the oxadiazole ring.[3]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]

Biological Activity and Potential Applications

The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][5]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated significant potential as both antifungal and antibacterial agents.[6][7]

-

Antifungal Activity: Several studies have reported the antifungal activity of 1,3,4-oxadiazole derivatives against various fungal strains, including Aspergillus and Candida species.[3][8] The proposed mechanism of action for some antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9][10] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. Molecular docking studies have suggested that 1,3,4-oxadiazole derivatives can bind to the active site of this enzyme.[9]

-

Antibacterial Activity: The antibacterial potential of 1,3,4-oxadiazoles has been investigated against both Gram-positive and Gram-negative bacteria.[5] One proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent cell damage.[11] Another potential target is the bacterial cell membrane, where these compounds may cause disruption, leading to leakage of intracellular components.[11] Furthermore, some 1,3,4-oxadiazole derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA), a crucial component of the cell wall in Gram-positive bacteria.[12]

Caption: Plausible mechanisms of antimicrobial action for 1,3,4-oxadiazole derivatives.

Other Potential Applications

The versatility of the 1,3,4-oxadiazole ring suggests that 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives could be explored for other therapeutic applications, such as anti-inflammatory and enzyme inhibitory activities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For related compounds, hazard statements indicate potential for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1]

Conclusion

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a well-defined chemical structure and established synthetic pathways. Its significant potential as an antimicrobial agent, stemming from the broader class of 1,3,4-oxadiazole-2-thiols, makes it a compelling candidate for further investigation in the field of drug discovery. This technical guide provides a solid foundation for researchers to build upon, highlighting the key chemical and biological aspects of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

References

-

Aaron Chemicals LLC. (n.d.). 69844-25-3 | MFCD04614701. Retrieved from [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

ResearchGate. (n.d.). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). Retrieved from [Link]

- Wiley Online Library. (2022). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. ChemistrySelect, 7(30)*.

- Frontiers. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology, 10, 269.

- MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.

- PubMed. (2023). "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". Letters in Applied Microbiology, 78(1).

- Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(6), 3054-3060.

- PubMed Central. (2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 5(11), 1896-1905.

- PubMed Central. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.

- MDPI. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3144.

- PubMed Central. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry, 2020, 8871389.

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

- ResearchGate. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1506.

-

PubChemLite. (n.d.). 5-(p-methoxy-alpha-phenylphenethyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

- ACS Omega. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(48), 32549–32560.

- MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(24), 8059.

- ResearchGate. (2012). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Journal of Molecular Structure, 1012, 141-148.

- Preprints.org. (2023).

-

MDPI. (2005). 5-Furan-2yl[6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(7), 854-861.

-

G-Biosciences. (2015). SAFETY DATA SHEET. Retrieved from [Link]

- Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Pharmaceutical Sciences, 31(1), 1-13.

-

PAGEL Spezial-Beton. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Preprints.org. (2023).

- Journal of Pharmaceutical Research International. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. Retrieved from [Link]

Sources

- 1. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Foreword: The Enduring Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse electronic interactions make it an ideal scaffold for the rational design of novel therapeutic agents.[3][4] Compounds incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][5] The 2-thiol substituted derivatives, in particular, exhibit enhanced biological profiles and serve as versatile intermediates for further molecular elaboration.[5][6]

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, high-interest derivative: 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . The protocols and analytical discussions herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.

Part 1: The Synthetic Pathway: From Carboxylic Acid to Heterocycle

The synthesis of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a well-established, multi-step process that exemplifies a classic approach to heterocyclic ring formation. The strategy relies on the construction of an acylhydrazide intermediate, which possesses the requisite N-N bond, followed by a cyclization reaction with a one-carbon synthon, in this case, carbon disulfide.

Overall Reaction Scheme

The synthetic route proceeds in three primary stages:

-

Esterification: Conversion of the starting material, ortho-methoxybenzoic acid, to its corresponding methyl ester. This initial step is crucial as the carboxylic acid's hydroxyl group is not a suitable leaving group for the subsequent nucleophilic substitution by hydrazine. Esterification transforms it into a more reactive acyl derivative.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form o-methoxybenzoyl hydrazide. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

-

Cyclocondensation: The key ring-forming step where the acylhydrazide is treated with carbon disulfide in a basic medium. The base deprotonates the hydrazide and the thiol, facilitating a nucleophilic attack on the carbon disulfide, leading to intramolecular cyclization and dehydration to yield the final 1,3,4-oxadiazole ring.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process from the initial precursor to the final product.

Caption: Synthetic workflow for 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Step 1: Synthesis of Methyl o-methoxybenzoate

-

To a 250 mL round-bottom flask, add o-methoxybenzoic acid (15.2 g, 0.1 mol).

-

Add methanol (100 mL) and swirl to dissolve.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath. The addition of a strong acid catalyst is essential to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexane].

-

After completion, allow the mixture to cool and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by a wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of o-Methoxybenzoyl Hydrazide

-

In a 250 mL round-bottom flask, dissolve the crude methyl o-methoxybenzoate (0.1 mol) in absolute ethanol (80 mL).

-

Add hydrazine hydrate (80% solution, 15 mL, approx. 0.24 mol). Using an excess of hydrazine drives the reaction to completion.

-

Heat the mixture under reflux for 8-10 hours. A white precipitate of the hydrazide should form upon cooling.

-

Monitor the reaction by TLC [Eluent: 50% Ethyl Acetate in Hexane].

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Step 3: Synthesis of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

-

To a 250 mL round-bottom flask, add o-methoxybenzoyl hydrazide (16.6 g, 0.1 mol) and absolute ethanol (100 mL).

-

Add potassium hydroxide (8.4 g, 0.15 mol) and stir until it dissolves completely. The basic medium is critical for the subsequent nucleophilic addition.[7]

-

Add carbon disulfide (9 mL, 0.15 mol) dropwise to the stirred solution. The reaction is exothermic and the color of the mixture will typically turn yellow or orange.

-

Heat the mixture under reflux for 12-14 hours.[8]

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent.

-

Dissolve the resulting solid residue in 150 mL of cold water.

-

Acidify the aqueous solution to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid while stirring continuously in an ice bath. This step protonates the potassium salt intermediate, causing the final product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Part 2: Comprehensive Characterization and Data Interpretation

Affirming the identity and purity of the synthesized compound is a cornerstone of chemical research. A combination of physical and spectroscopic methods provides an unambiguous structural confirmation. The 1,3,4-oxadiazole-2-thiol core exists in a thiol-thione tautomerism, with the thione form often predominating in the solid state.[3][9] This equilibrium can influence spectroscopic data.

Physicochemical Properties

-

Melting Point: A sharp, defined melting point is a primary indicator of high purity. The literature value for similar compounds suggests a melting point well above 150 °C.

-

TLC Analysis: Using an appropriate solvent system (e.g., 40% Ethyl Acetate in Hexane), the final product should appear as a single spot, distinct from the starting materials.

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The interpretation of these spectra provides a molecular "fingerprint" for the compound.

| Technique | Parameter | Expected Result / Rationale |

| FT-IR | Wavenumber (cm⁻¹) | ~2550-2600: S-H stretch (thiol form), often weak or broad.[5] ~3100-3000: Aromatic C-H stretch. ~1610-1580: C=N stretch of the oxadiazole ring.[7] ~1500: Aromatic C=C stretch. ~1250: Asymmetric C-O-C stretch (aryl ether). ~1050-1020: Symmetric C-O-C stretch (oxadiazole ring). |

| ¹H NMR | Chemical Shift (δ, ppm) | ~13.0-15.0 (s, 1H): Thiol (SH) or N-H proton (thione form), broad and D₂O exchangeable. Its downfield shift is characteristic.[5] ~7.2-8.0 (m, 4H): Aromatic protons of the o-methoxyphenyl group, exhibiting complex splitting patterns due to ortho and meta coupling. ~3.9 (s, 3H): Methoxy (-OCH₃) group protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~175-180: C=S carbon of the oxadiazole ring (thione form).[5] ~155-160: C5 carbon of the oxadiazole ring attached to the phenyl group. ~110-158: Aromatic carbons. The carbon bearing the methoxy group will be the most downfield among the substituted carbons. ~56: Methoxy (-OCH₃) carbon. |

| Mass Spec. | m/z | Molecular Ion Peak [M]⁺ or [M+H]⁺ at ~208 or 209. Corresponds to the molecular formula C₉H₈N₂O₂S. Fragmentation may involve the loss of the methoxy group or cleavage of the oxadiazole ring. |

Part 3: Significance and Future Directions

The successful synthesis and characterization of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol provide access to a valuable chemical entity. The presence of the thiol group offers a reactive handle for a wide array of subsequent chemical modifications, such as S-alkylation or the formation of disulfide bonds, allowing for the creation of extensive libraries of novel compounds.[10] Given the established biological importance of the 1,3,4-oxadiazole nucleus, this compound represents a promising starting point for drug discovery programs targeting infectious diseases, cancer, and inflammatory disorders.[4][11]

References

- Hasan, A., Gapil, S., & Khan, I. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(1).

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.

- Cotelle, P. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews.

- Pandey, V. K., Singh, V., & Singh, P. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4).

- Saeed, A., & Shahzadi, S. (2019). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values.

- Kumar, A., & Singh, R. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research.

- Yüksek, H., & Bahçeci, Ş. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules.

- American Chemical Society. (n.d.). 1,3,4-Oxadiazole. Journal of the American Chemical Society.

- Demirbas, N., & Uslu, B. (2011). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Kumar, S., & Sharma, P. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Bondock, S., Fadaly, W., & Metwally, M. A. (2013).

- Khan, I., & Ali, S. (2015). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.

- National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole-2-thiol.

- Szeliga, J., & Wujec, M. (2019). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1).

- Asiri, A. M., & Khan, S. A. (2012). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Journal of Chemical and Pharmaceutical Research.

- Kumar, V., & Mahajan, M. P. (2013). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica.

- Kumar, R., & Singh, P. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Drug Targets.

-

Gümrükçüoğlu, N., & Demirbaş, A. (2005). 5-Furan-2yl[5][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules.

-

El-Sayed, W. M., & Ali, O. M. (2021). Synthesis and Screening of New[5][11]Oxadiazole,[5][11]Triazole, and[5][11][12]Triazolo[4,3-b][5][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules.

- ChemicalBook. (n.d.). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum.

- Alsafee, B., & Taher, A. (2021). 1H NMR spectrum of compound 4.

-

Gümrükçüoğlu, N., & Demirbaş, A. (2005). 5-Furan-2yl[5][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate.

- Spectral Database for Organic Compounds, SDBS. (n.d.). 13C NMR of 5-(3-Methoxyphenyl)

- Luxembourg Bio Technologies. (2012).

- National Center for Biotechnology Information. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

- Sigma-Aldrich. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

- Kumar, A., & Singh, G. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules.

- Patel, N. B., & Patel, H. R. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry.

- Asiri, A. M., & Khan, S. A. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- Khan, I., & Zaib, S. (2017). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Al-Amiery, A. A. (2012). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

The Ascendant Therapeutic Potential of 1,3,4-Oxadiazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery

Preamble: The Architectural Significance of the 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, heterocyclic compounds represent a cornerstone of pharmacophore design, owing to the versatile roles heteroatoms play in physiological processes.[1] Among these, the 1,3,4-oxadiazole, a five-membered aromatic ring with one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[2] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester groups make it a highly attractive nucleus in drug development.[3] This guide focuses specifically on 1,3,4-oxadiazole-2-thiol derivatives, a subclass that leverages the reactive thiol group for further structural diversification, unlocking a vast spectrum of potent biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][4][5][6] We will delve into the synthesis, mechanisms of action, and validated experimental protocols essential for exploring and harnessing the full therapeutic potential of these compelling molecules.

Part 1: Foundational Synthesis Strategy

The primary and most widely adopted method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core is a robust, one-pot cyclization reaction.[7][8] This procedure is valued in drug discovery for its efficiency and reliability.

Causality of the Method: The synthesis hinges on the reaction of an acylhydrazide (an accessible starting material derived from a carboxylic acid) with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide (KOH). The base is crucial as it deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. The subsequent intramolecular cyclization, driven by the elimination of water and hydrogen sulfide, is followed by acidification to yield the final product.[4][9] A key characteristic of these compounds is the existence of thiol-thione tautomerism, where the equilibrium between the -SH and =S forms can influence biological activity.[4][9]

General Synthesis Workflow

Caption: General synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Part 2: Anticancer Potential: Targeting Malignant Cell Proliferation

1,3,4-Oxadiazole derivatives have demonstrated profound cytotoxic effects against a range of human cancer cell lines through diverse and targeted mechanisms of action.[5][10] This versatility makes them a highly promising scaffold for the development of next-generation oncology drugs.[11]

Key Mechanisms of Antitumor Action

The anticancer efficacy of these derivatives is not monolithic; rather, it stems from their ability to interfere with multiple critical pathways essential for cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest and subsequent apoptosis.[12][13]

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. Studies have shown they can cause mitochondrial membrane depolarization and activate key executioner enzymes like caspase-3.[14] Furthermore, they can induce cell cycle arrest, particularly in the G0/G1 phase, preventing DNA replication and cell division.[14]

-

Enzyme Inhibition: This scaffold has proven effective in inhibiting various enzymes that are overexpressed or hyperactive in cancer cells.

-

Matrix Metalloproteinase-9 (MMP-9): Inhibition of MMP-9, an enzyme crucial for tumor invasion and metastasis, has been observed.[14]

-

Histone Deacetylase (HDAC): Some derivatives act as HDAC inhibitors, altering gene expression to trigger cell differentiation and growth arrest.[15][16]

-

Telomerase & Thymidylate Synthase: These enzymes, critical for immortalization and DNA synthesis in cancer cells, have also been identified as viable targets.[11][15][16]

-

Visualization: Anticancer Mechanisms

Caption: Multifaceted anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The table below summarizes the cytotoxic activity of representative 1,3,4-oxadiazole-2-thiol derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | Cisplatin | - | [14] |

| 4g | C6 (Glioma) | 8.16 | - | - | [14] |

| 5a | MCF-7 (Breast) | 7.52 | - | - | [13] |

| 5a | HepG2 (Liver) | 12.01 | - | - | [13] |

| 37 | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 | [1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic potential of novel derivatives.

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours. The choice of seeding density is critical; it must allow for logarithmic growth during the experiment without reaching confluency, which can inhibit growth and skew results.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent-induced toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds.

-

Controls: Include wells for:

-

Vehicle Control: Cells treated with media containing the same final concentration of DMSO. This validates that the solvent is not causing cytotoxicity.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Cisplatin). This validates the assay's responsiveness.

-

Blank: Media only (no cells) to provide a background reading.

-

-

-

Incubation:

-

Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the supernatant.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

-

Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

-

Part 3: Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3,4-oxadiazole-2-thiol scaffold has been effectively utilized to develop agents with broad-spectrum antimicrobial activity, including against drug-resistant strains, a critical area of unmet medical need.[17][18]

Spectrum of Activity and Structure-Activity Relationship (SAR)

-

Antibacterial: Derivatives have shown moderate to potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[19][20] Notably, activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis has been reported, highlighting their potential to address antibiotic resistance.[3][17][20]

-

Antifungal: Potent activity has also been observed against common fungal pathogens like Candida albicans.[19]

-

SAR Insights: The antimicrobial potency is often enhanced by specific substitutions. The presence of halogens (e.g., fluorine, chlorine) on an aryl ring attached to the oxadiazole core is frequently associated with increased activity.[17][20] Furthermore, S-alkylation of the thiol group provides a key handle for modification, allowing for the introduction of various pharmacophores to modulate activity.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Microbe | MIC (µM) | Reference Drug | MIC (µM) | Reference |

| Series Analogs | Bacillus subtilis | 6-50 | Ciprofloxacin | - | [19] |

| Series Analogs | Escherichia coli | 6-50 | Ciprofloxacin | - | [19] |

| Series Analogs | Candida albicans | 12-50 | Fluconazole | - | [19] |

| OZE-I | S. aureus (MRSA) | 4-16 µg/mL | - | - | [3] |

| Compound 35 | P. aeruginosa | Potent | Ampicillin | Weaker | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.